3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S/c1-10-3-6-14(19-18-10)16-7-8-17-23(20,21)11-4-5-13(22-2)12(15)9-11/h3-6,9,17H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUWITHFFXGVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Chlorination and Methoxylation: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Coupling with Pyridazine: The final step involves coupling the sulfonamide derivative with a pyridazine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-4-formyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, while substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing benzenesulfonamide structures often exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have demonstrated that derivatives of this compound can effectively reduce COX-2 activity, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
The anticancer activity of this compound has been investigated against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation in breast and colon cancer cells. The proposed mechanisms include:
- Induction of Apoptosis : Triggering programmed cell death through multiple signaling pathways.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Cholinesterase Inhibition
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promising cholinesterase inhibitory effects, which may enhance cognitive function by increasing acetylcholine levels in synaptic clefts.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests that it could be a viable candidate for developing new anti-inflammatory drugs.
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that the compound exhibits dose-dependent inhibition of cell proliferation. The IC50 values indicated effective concentrations for therapeutic applications, highlighting its potential role in cancer treatment.
Summary of Findings
The applications of 3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide are diverse and promising:
- Anti-inflammatory : Effective COX enzyme inhibition leading to reduced inflammation.
- Anticancer : Induces apoptosis and inhibits proliferation in cancer cells.
- Neuroprotective : Potential cholinesterase inhibition for cognitive enhancement.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Chloro Substitution : The target compound’s 3-Cl and 4-OCH₃ substituents differ from the 4-Cl in compounds 11 and CAS 338772-81-7. Chloro groups enhance electrophilicity and binding to hydrophobic pockets in enzymes .
- Methoxy Group : The 4-OCH₃ in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in CAS 338772-81-9) .
Heterocyclic Moieties and Linkers
Table 2: Heterocycle and Linker Comparison
Key Observations :
- Pyridazine vs.
- Linker Flexibility: Ethylamino linkers (target compound and CAS 338772-81-9) balance rigidity and flexibility, optimizing interactions with target proteins .
Key Observations :
- Reaction Time : Compound 11 required 15 hours for synthesis in toluene, while compound 13 was synthesized in 4 hours in p-dioxane, suggesting solvent-dependent reaction efficiency .
- Analytical Methods : HPLC and IR were commonly used for characterizing sulfonamide derivatives, but advanced techniques (e.g., X-ray crystallography via SHELX ) are critical for structural confirmation.
Research Implications and Limitations
- Structural Insights : The pyridazine moiety in the target compound warrants exploration for unique binding modes compared to imidazole or pyridine analogs.
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, necessitating experimental validation.
- Synthetic Challenges : Introducing a methoxy group at position 4 may require optimized protection/deprotection strategies to avoid side reactions.
Biological Activity
3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it possesses the following molecular formula: C16H20ClN3O3S. The structure features a sulfonamide group, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its sulfonamide moiety may facilitate binding to active sites of target proteins, influencing their activity. Research indicates that compounds with similar structures often exhibit effects on inflammatory pathways , cell proliferation , and apoptosis .
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs can inhibit cancer cell growth. For instance, derivatives of benzenesulfonamide have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonamide compounds is well-documented. They often inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies suggest that this compound may exert similar effects, reducing inflammation markers in cellular models .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various benzenesulfonamide derivatives found that those with a pyridazine moiety exhibited significant growth inhibition in cancer cell lines, with IC50 values ranging from 5 to 15 µM .
- Inflammation Models : In an experimental model of inflammation, compounds structurally related to this compound reduced the levels of inflammatory cytokines by over 70% compared to untreated controls .
- Antimicrobial Studies : A comparative analysis of sulfonamide derivatives revealed that compounds similar to this one displayed inhibitory effects against Gram-positive and Gram-negative bacteria, with zone inhibition diameters reaching up to 25 mm .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Chlorination and methoxy introduction : Use chlorinating agents (e.g., Cl₂/FeCl₃) followed by methoxylation via nucleophilic substitution .
- Pyridazine-amine coupling : React 6-methylpyridazin-3-amine with a bromoethyl intermediate under Buchwald-Hartwig conditions to form the ethylamino linker .
- Sulfonamide formation : Couple the chlorinated benzene ring with the pyridazine-ethylamine intermediate using sulfonyl chloride chemistry .
Critical parameters : Control reaction temperature (<50°C) to prevent decomposition of the methoxy group.
Q. How is the structural integrity of the compound verified post-synthesis?
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., bond angles of the sulfonamide group) .
- NMR spectroscopy : Analyze chemical shifts for the methoxy (δ ~3.8 ppm) and pyridazine protons (δ ~8.2 ppm) .
- Mass spectrometry : Confirm molecular weight (exact mass: ~425.9 g/mol) via high-resolution LC-MS .
Q. What in vitro models are suitable for preliminary biological activity assessment?
- Enzyme inhibition assays : Test against kinases (e.g., VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : Screen in cancer cell lines (e.g., HT-29, MDA-MB-231) via MTT assays at 1–100 µM concentrations .
- Solubility optimization : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference .
Q. What analytical methods quantify the compound in biological matrices?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 426 → 308 for quantification) with a LOQ of 1 ng/mL .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for improved coupling efficiency in pyridazine-amine reactions .
- Purification strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (≥95% purity) .
- Reaction monitoring : Track intermediates via TLC (Rf ~0.3 in EtOAc) to minimize side products .
Q. How to resolve contradictory data in biological activity assays?
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular proliferation (GI₅₀) to distinguish target-specific vs. off-target effects .
- Solubility checks : Measure kinetic solubility in PBS (pH 7.4) to rule out false negatives due to precipitation .
- Metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation .
Q. What structure-activity relationship (SAR) strategies enhance target affinity?
- Substituent modulation : Replace the methoxy group with ethoxy or trifluoromethoxy to improve lipophilicity (logP) .
- Linker optimization : Test ethylene vs. propylene spacers to adjust conformational flexibility .
- Pyridazine ring substitution : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance π-stacking with receptors .
Q. How to design in vivo studies for antitumor efficacy evaluation?
Q. What computational methods predict target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
